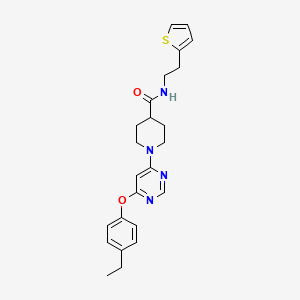

![molecular formula C17H19NO5S B2375314 N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-38-1](/img/structure/B2375314.png)

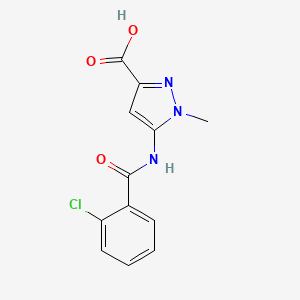

N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine” is a complex organic compound. It contains an ethoxyphenyl group, a methylphenylsulfonyl group, and a glycine group .

Molecular Structure Analysis

The molecular structure of similar compounds shows that they often have a dihedral angle between the two rings . The orientation of the groups attached to the rings can vary .Applications De Recherche Scientifique

Glycine and Its Derivatives in Plant Stress Resistance

Glycine betaine (GB) and related compounds have been extensively studied for their roles in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses, such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Their primary roles are thought to be in maintaining enzyme and membrane integrity and mediating osmotic adjustment under stress conditions. Exogenous application of GB has shown potential in significantly increasing growth and crop yield under stressful environmental conditions, indicating the importance of similar compounds in agricultural science and plant physiology (Ashraf & Foolad, 2007).

Glycine Derivatives in Health and Disease

In medical research, glycine and its derivatives have been explored for their potential therapeutic effects. Glycine has been shown to improve the quality of sleep through its roles in excitatory and inhibitory neurotransmission, suggesting that derivatives of glycine might also influence neurological functions and sleep regulation (Bannai & Kawai, 2012). Moreover, glycine's role in modulating inflammatory responses and its cytoprotective effects indicate its potential in treating inflammatory diseases and conditions associated with oxidative stress (Zhong et al., 2003).

Glycine in Neurological Research

In neurological research, compounds targeting the glycine site of NMDA receptors have been explored for their cognitive-enhancing and antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists. This highlights the importance of glycine and its derivatives in developing new treatments for cognitive impairments and psychiatric disorders (Moskal et al., 2014).

Propriétés

IUPAC Name |

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-23-15-8-6-14(7-9-15)18(12-17(19)20)24(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUYGPSXIQAZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)

![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)

![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)

![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)